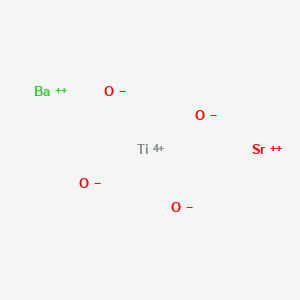![molecular formula C18H11NO4 B3046490 1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione CAS No. 124903-84-0](/img/structure/B3046490.png)
1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione
Descripción general
Descripción
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione is a derivative of benzo[b]phenanthridine. This compound is known for its potential therapeutic applications, particularly in the treatment of neoplastic diseases. Its structure consists of a benzo[b]phenanthridine core with hydroxyl and methyl groups at specific positions, contributing to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione can be synthesized through a microbiological process involving the culturing of specific strains of microorganisms such as Streptomyces viridochromogenes. The process involves the following steps :
- Culturing the microorganism in a suitable nutrient medium.
- Isolating the compound from the culture broth.
- Converting the resultant compound into its desired form, if necessary, by treatment with an acid or an acid ion exchanger.
Industrial Production Methods
The industrial production of this compound follows similar microbiological processes but on a larger scale. The use of bioreactors and optimized fermentation conditions ensures higher yields and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antineoplastic agent, particularly in the treatment of tumors.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of 1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione involves its interaction with cellular targets, leading to the inhibition of cell proliferation. The compound exerts its effects by interfering with DNA synthesis and inducing apoptosis in cancer cells. The molecular pathways involved include the activation of caspases and the modulation of cell cycle regulatory proteins .
Comparación Con Compuestos Similares
Similar Compounds
- 1,8-Dihydroxy-3-methylbenzo[c]phenanthridine-7,12-dione
- 1,8-Dihydroxy-3-methylbenzo[a]phenanthridine-7,12-dione
- 1,8-Dihydroxy-3-methylbenzo[d]phenanthridine-7,12-dione
Uniqueness
1,8-Dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione is unique due to its specific substitution pattern on the benzo[b]phenanthridine core. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for research and therapeutic applications .
Propiedades
IUPAC Name |
1,8-dihydroxy-3-methylbenzo[b]phenanthridine-7,12-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c1-8-5-9-7-19-16-15(13(9)12(21)6-8)17(22)10-3-2-4-11(20)14(10)18(16)23/h2-7,20-21H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPGXNABNFYQMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=C3C(=C2C(=C1)O)C(=O)C4=C(C3=O)C(=CC=C4)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00332131 | |
| Record name | Benzo[b]phenanthridine-7,12-dione, 1,8-dihydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124903-84-0 | |
| Record name | Benzo[b]phenanthridine-7,12-dione, 1,8-dihydroxy-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00332131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-((2-(2-chlorophenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B3046415.png)

![N-(3-FLUORO-4-METHYLPHENYL)-2-{[7-(2-METHOXYPHENYL)-8-OXO-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B3046418.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3046419.png)







